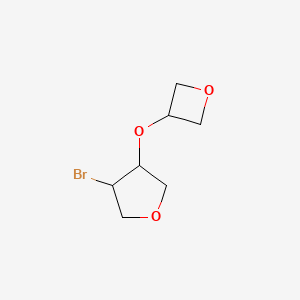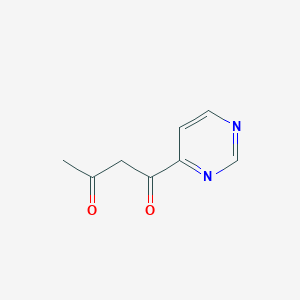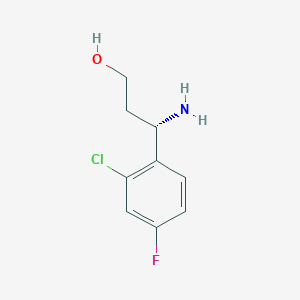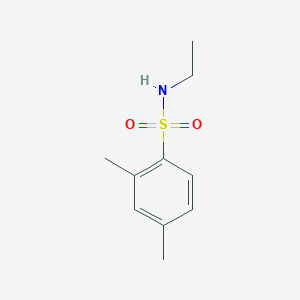
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
科学的研究の応用
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .
類似化合物との比較
Similar Compounds
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol: A similar compound with a different substitution pattern on the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Uniqueness
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC名 |
2-(2-methoxy-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2S/c1-9-6-7-5(2-3-8)4-10-6/h4,8H,2-3H2,1H3 |
InChIキー |
SKDWUYPWWLQCFC-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CS1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)
amine](/img/structure/B13070178.png)
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
![[4-(2-Amino-4-chloro-phenoxy)-phenyl]-phenyl-methanone](/img/structure/B13070190.png)
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)








